molecular formula C19H13NO2 B064733 2-(3-Amino-phenyl)-benzo[h]chromen-4-one CAS No. 185028-75-5

2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Cat. No. B064733
CAS RN: 185028-75-5
M. Wt: 287.3 g/mol
InChI Key: PSFJZUUBCFRPCE-UHFFFAOYSA-N
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Description

2-(3-Amino-phenyl)-benzo[h]chromen-4-one, also known as PBCO, is a synthetic compound that belongs to the family of chromenone derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties and structure.

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves the activation of the Nrf2 pathway, which is responsible for the expression of various antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been shown to exhibit various biochemical and physiological effects such as the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the enhancement of synaptic plasticity. It also exhibits neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, including the development of novel analogs with improved solubility and efficacy. Further studies are also needed to investigate the potential use of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one needs to be further elucidated to better understand its therapeutic potential.
In conclusion, 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical properties and structure make it a valuable tool for investigating the pathogenesis of various diseases and developing novel treatments.

Synthesis Methods

The synthesis of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves a multi-step process that includes the reaction of 3-amino phenol with 2-hydroxybenzaldehyde, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained after purification and isolation using chromatography techniques.

Scientific Research Applications

2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

185028-75-5

Product Name

2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(3-aminophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2

InChI Key

PSFJZUUBCFRPCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

synonyms

4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI)

Origin of Product

United States

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